SR 16832
SR 16832
SR 16832 is a dual site PPARγ inhibitor that acts at orthosteric and allosteric sites in the ligand binding domain and inhibits binding of endogenous ligands and transcriptional activity of PPARγ, more effectively than the orthosteric covalent antagonists GW 9662 and T 0070907.
Brand Name:
Vulcanchem
CAS No.:
2088135-12-8
VCID:
VC0543786
InChI:
InChI=1S/C17H12ClN3O4/c1-25-11-3-5-15-13(9-11)16(6-7-19-15)20-17(22)12-8-10(21(23)24)2-4-14(12)18/h2-9H,1H3,(H,19,20,22)
SMILES:
COC1=CC2=C(C=CN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Molecular Formula:
C17H12ClN3O4
Molecular Weight:
357.75
SR 16832
CAS No.: 2088135-12-8
Inhibitors
VCID: VC0543786
Molecular Formula: C17H12ClN3O4
Molecular Weight: 357.75
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 2088135-12-8 |
---|---|
Product Name | SR 16832 |
Molecular Formula | C17H12ClN3O4 |
Molecular Weight | 357.75 |
IUPAC Name | 2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide |
Standard InChI | InChI=1S/C17H12ClN3O4/c1-25-11-3-5-15-13(9-11)16(6-7-19-15)20-17(22)12-8-10(21(23)24)2-4-14(12)18/h2-9H,1H3,(H,19,20,22) |
Standard InChIKey | CVTZAGCRUDYUGB-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=CN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Appearance | Solid powder |
Description | SR 16832 is a dual site PPARγ inhibitor that acts at orthosteric and allosteric sites in the ligand binding domain and inhibits binding of endogenous ligands and transcriptional activity of PPARγ, more effectively than the orthosteric covalent antagonists GW 9662 and T 0070907. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | SR 16832; SR-16832; SR16832 |
Reference | 1. Brust, R., Lin, H., Fuhrmann, J., et al. Modification of the orthosteric PPARγ covalent antagonist scaffold yields an improved dual-site allosteric inhibitor. ACS Chem. Biol. 12(4), 969-978 (2017). |
PubChem Compound | 134160241 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume